2-(4-Chloro-3-fluorophenyl)-2-(prop-2-ynylamino)ethanol
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Overview
Description
2-(4-Chloro-3-fluorophenyl)-2-(prop-2-ynylamino)ethanol is an organic compound that features a chloro-fluorophenyl group and a prop-2-ynylamino group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)-2-(prop-2-ynylamino)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluoroaniline and propargyl bromide.
Formation of Intermediate: The 4-chloro-3-fluoroaniline undergoes a nucleophilic substitution reaction with propargyl bromide in the presence of a base such as potassium carbonate to form 2-(4-chloro-3-fluorophenyl)-2-prop-2-ynylamine.
Hydroxylation: The intermediate is then subjected to hydroxylation using an oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-(4-Chloro-3-fluorophenyl)-2-(prop-2-ynylamino)ethanol can undergo oxidation to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under reflux conditions.
Major Products
Oxidation: Formation of 2-(4-Chloro-3-fluorophenyl)-2-(prop-2-ynylamino)acetaldehyde.
Reduction: Formation of 2-(4-Chloro-3-fluorophenyl)-2-(prop-2-ynylamino)ethane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-3-fluorophenyl)-2-(prop-2-ynylamino)ethanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique electronic properties.
Industrial Applications: The compound is investigated for its use as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-2-(prop-2-ynylamino)ethanol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathways Involved: The compound may affect pathways related to neurotransmission, inflammation, and cell proliferation, depending on its specific molecular interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-fluorophenyl)-2-(prop-2-ynylamino)propane: Similar structure but with a propane backbone instead of ethanol.
2-(4-Chloro-3-fluorophenyl)-2-(prop-2-ynylamino)butanol: Similar structure but with a butanol backbone.
2-(4-Chloro-3-fluorophenyl)-2-(prop-2-ynylamino)ethanamine: Similar structure but with an ethanamine backbone.
Uniqueness
2-(4-Chloro-3-fluorophenyl)-2-(prop-2-ynylamino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the phenyl ring, along with the prop-2-ynylamino and hydroxyl groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-2-(prop-2-ynylamino)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO/c1-2-5-14-11(7-15)8-3-4-9(12)10(13)6-8/h1,3-4,6,11,14-15H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTOLCGQAJHBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(CO)C1=CC(=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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